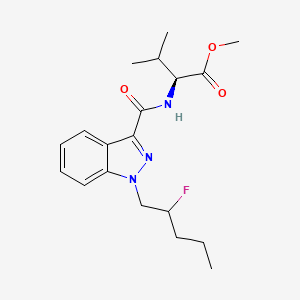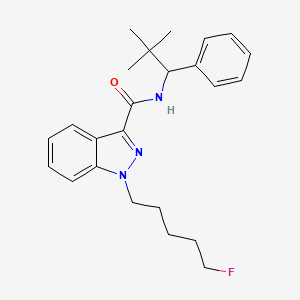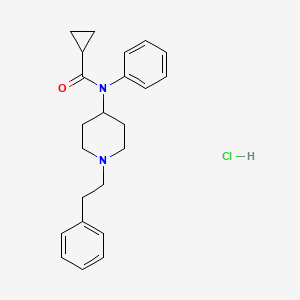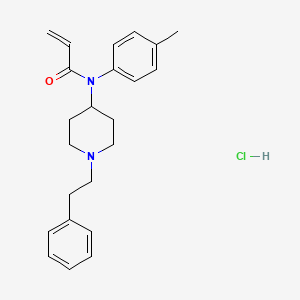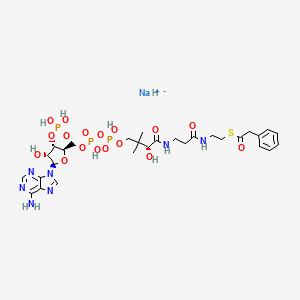
Phenylacetyl-Coenzyme A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetyl-Coenzyme A (sodium salt) is a key intermediate in the aerobic catabolism of phenylacetate in bacteria such as Pseudomonas. It is also a precursor in the synthesis of the antibiotic penicillin G found in industrial strains of Penicillium chrysogenum . This compound plays a significant role in various biochemical processes and is used extensively in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylacetyl-Coenzyme A (sodium salt) is synthesized through the reaction of phenylacetate with coenzyme A in the presence of ATP and magnesium ions. The reaction typically occurs under mild conditions, with the pH maintained around 7.5 to 8.0 to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of Phenylacetyl-Coenzyme A (sodium salt) involves the use of genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria are cultured in minimal media using phenylacetate as the sole carbon source, which leads to the production of Phenylacetyl-Coenzyme A through their natural metabolic pathways .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylacetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetyl-Coenzyme A epoxide.
Reduction: It can be reduced to form phenylacetyl-Coenzyme A alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild conditions, with the pH and temperature optimized for each specific reaction .
Major Products Formed
The major products formed from these reactions include phenylacetyl-Coenzyme A epoxide, phenylacetyl-Coenzyme A alcohol, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Phenylacetyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in the metabolic pathways of bacteria, making it a valuable tool for studying bacterial metabolism.
Medicine: It is a precursor in the synthesis of the antibiotic penicillin G, which is widely used to treat bacterial infections.
Industry: It is used in the production of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
Phenylacetyl-Coenzyme A (sodium salt) exerts its effects by acting as an effector molecule for various transcriptional regulators in bacteria. For example, it binds to the TetR family transcriptional repressor PaaR in Thermus thermophilus and the GntR family transcriptional regulator PaaX in Escherichia coli and Pseudomonas, inducing derepression of various genes involved in phenylacetate catabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl-Coenzyme A: Another acyl-Coenzyme A derivative involved in the catabolism of aromatic compounds.
Isovaleryl-Coenzyme A: Involved in the catabolism of branched-chain amino acids.
Propionyl-Coenzyme A: Involved in the catabolism of odd-chain fatty acids.
Uniqueness
Phenylacetyl-Coenzyme A (sodium salt) is unique due to its specific role in the catabolism of phenylacetate and its involvement in the synthesis of penicillin G. Its ability to act as an effector molecule for various transcriptional regulators also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C29H43N7NaO17P3S |
|---|---|
Molekulargewicht |
909.7 g/mol |
IUPAC-Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate;hydride |
InChI |
InChI=1S/C29H42N7O17P3S.Na.H/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1 |
InChI-Schlüssel |
FNFWWXHEJGCWOD-KLGBFWJFSA-N |
Isomerische SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |
Kanonische SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
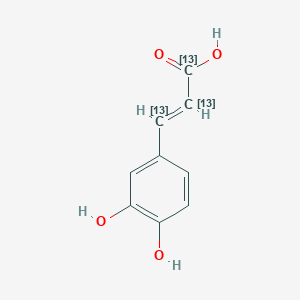
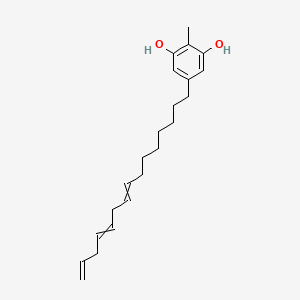
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
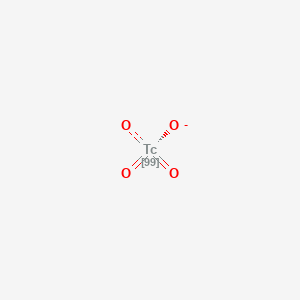
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)
![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
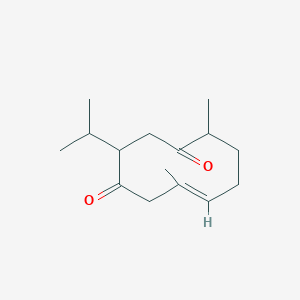
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
